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Introduction
Ebastine is a second-generation H1 receptor antagonist used in the treatment of allergic

rhinitis and chronic idiopathic urticaria.[1][2][3][4] Ensuring the quality, safety, and efficacy of

pharmaceutical formulations containing Ebastine requires robust analytical methods for its

quantification. This document provides detailed application notes and protocols for the

validation of analytical methods for the determination of Ebastine in pharmaceutical dosage

forms, adhering to ICH guidelines. The methods described include High-Performance Liquid

Chromatography (HPLC), and Ultraviolet (UV) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)
Method
HPLC is a widely used technique for the determination of Ebastine in pharmaceutical

formulations due to its high sensitivity and selectivity.[1][5][6] A common approach is a reverse-

phase HPLC (RP-HPLC) method.

Experimental Protocol: RP-HPLC
1. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector,

autosampler, and data acquisition software.[4][7]

2. Chromatographic Conditions:

Column: Phenomenex RP-C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[1][5]

Mobile Phase: A mixture of methanol and water in a 90:10 v/v ratio is commonly used.[1][5]

[8] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed

prior to use.[1]

Flow Rate: 1.5 ml/min.[1]

Detection Wavelength: 262 nm.[1][5][6][8]

Injection Volume: 20 µl.[1]

Column Temperature: Maintained at 25°C.[1]

Run Time: 15 minutes.[1]

3. Preparation of Standard Solutions:

Stock Solution: Accurately weigh and dissolve 50 mg of Ebastine reference standard in a 50

ml volumetric flask with HPLC grade methanol. Sonicate for 10 minutes to ensure complete

dissolution and make up the volume with methanol.[1][5]

Working Standard Solutions: Prepare a series of working standard solutions by appropriate

dilution of the stock solution with the mobile phase to achieve concentrations in the range of

5-100 µg/ml.[1][5]

4. Sample Preparation (for Tablets):

Weigh and finely powder 20 tablets.

Accurately weigh a portion of the powder equivalent to 10 mg of Ebastine and transfer it to a

100 ml volumetric flask.
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Add about 70 ml of methanol and sonicate for 15 minutes.

Make up the volume with methanol and mix well.

Filter the solution through a 0.45 µm membrane filter.

Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity

range.

5. Method Validation Parameters:

The developed HPLC method must be validated according to ICH guidelines, including the

following parameters:

Linearity: The linearity of the method is established by injecting the working standard

solutions in the range of 5-100 µg/ml.[1][5] A calibration curve of peak area versus

concentration is plotted, and the correlation coefficient (R²) is calculated.

Precision:

Intra-day Precision: Assessed by analyzing six replicate injections of three different

concentrations on the same day. The relative standard deviation (%RSD) should be

calculated.[1]

Inter-day Precision: Determined by analyzing the same three concentrations on three

different days. The %RSD is then calculated.[1]

Accuracy (Recovery): The accuracy is determined by the standard addition method. A known

amount of standard drug is added to the pre-analyzed sample solution at three different

levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on

the standard deviation of the response and the slope of the calibration curve. The LOD for

Ebastine has been reported to be 50 ng/ml and the LOQ to be 100 ng/ml.[1]

Robustness: The robustness of the method is evaluated by making small, deliberate

variations in the chromatographic conditions, such as the mobile phase composition, flow
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rate, and column temperature.[7]

Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the

method, forced degradation studies are performed under various stress conditions like acid,

base, oxidative, thermal, and photolytic stress.[7][9][10] The degradation products should be

well-resolved from the parent drug peak.

Data Presentation: HPLC Method Validation
Validation Parameter Specification Typical Result

Linearity Range R² > 0.999 5-100 µg/ml[1][5][6][8]

Correlation Coefficient (R²) > 0.999 0.999

Intra-day Precision (%RSD) < 2% 0.22% to 0.49%[1][5][6][8]

Inter-day Precision (%RSD) < 2% 0.24% to 0.73%[1][5][6][8]

Accuracy (% Recovery) 98-102% 99.63%[1]

Limit of Detection (LOD) - 50 ng/ml[1]

Limit of Quantitation (LOQ) - 100 ng/ml[1]

Experimental Workflow: HPLC Method Validation
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Caption: Workflow for HPLC method validation of Ebastine.
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UV-Visible Spectrophotometric Method
A simple and cost-effective UV spectrophotometric method can also be employed for the

routine analysis of Ebastine in bulk and pharmaceutical dosage forms.[11]

Experimental Protocol: UV-Spectrophotometry
1. Instrumentation:

A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[2]

2. Method Details:

Solvent: Methanol is commonly used as a solvent.[3][11][12]

Wavelength Selection: The absorption maxima (λmax) for Ebastine in methanol is typically

observed around 252 nm.[12] An alternative approach is the Area Under Curve (AUC)

method, where the area under the curve in a specific wavelength range (e.g., 247-257 nm) is

measured.[11]

3. Preparation of Standard Solutions:

Stock Solution: Accurately weigh 100 mg of Ebastine API and dissolve it in a 100 ml

volumetric flask with methanol to get a concentration of 1000 µg/ml.[11]

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain

concentrations in the range of 5-30 µg/ml.[11]

4. Sample Preparation (for Tablets):

Follow a similar procedure as described for the HPLC sample preparation to obtain a final

solution with a concentration within the linearity range.

5. Method Validation Parameters:

The UV spectrophotometric method should be validated for the following parameters as per

ICH guidelines:
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Linearity: A linear relationship should be established between the absorbance (or AUC) and

the concentration of Ebastine.

Precision: Assessed by repeated measurements of a sample solution to determine intra-day

and inter-day precision.

Accuracy: Determined by recovery studies using the standard addition method.

LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the

calibration curve.

Data Presentation: UV-Spectrophotometric Method
Validation

Validation Parameter Specification Typical Result

Linearity Range R² > 0.999 5-30 µg/ml[11]

Correlation Coefficient (R²) > 0.999 0.999[11]

Accuracy (% Recovery) 98-102% 99.48% to 101.00%[11]

Limit of Detection (LOD) - 0.78 µg/ml[11]

Limit of Quantitation (LOQ) - 2.37 µg/ml[11]

Logical Relationship: UV Method Validation Parameters
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Caption: Inter-relationship of UV method validation parameters.

Conclusion
The described HPLC and UV-spectrophotometric methods are simple, accurate, precise, and

cost-effective for the determination of Ebastine in pharmaceutical formulations.[1][11][12] The

HPLC method, particularly with forced degradation studies, is suitable as a stability-indicating

method.[9] The choice of method will depend on the specific requirements of the analysis and

the available instrumentation. Proper validation of the chosen analytical method is crucial to

ensure reliable and accurate results for quality control and regulatory purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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